molecular formula Lu2O3 B7799246 Lutetium oxide

Lutetium oxide

Cat. No.: B7799246
M. Wt: 397.932 g/mol
InChI Key: MPARYNQUYZOBJM-UHFFFAOYSA-N
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Description

Lutetium oxide (Lu₂O₃), also known as lutetia, is a cubic-structured rare earth oxide with exceptional thermal, optical, and chemical stability. It has a molecular weight of 397.93 g/mol, a density of 9.42–9.5 g/cm³, and a high melting point of 2,490°C, making it suitable for high-temperature applications such as laser ceramics and scintillation crystals . Its band gap of 5.5 eV and high refractive index contribute to its utility in optical materials .

Lu₂O₃ is synthesized via methods like self-propagating high-temperature synthesis (SHS) using fuels such as glycine and citric acid, followed by vacuum sintering at 1,780°C to produce transparent ceramics . Its high purity (up to 99.999%) is achieved through advanced purification techniques like liquid-phase precipitation and hydrothermal synthesis, surpassing impurities commonly found in other rare earth oxides . Key applications include:

  • Phosphors: Lu₂O₃-based nanocrystals enable multicolor luminescence by doping with lanthanide ions (e.g., Eu³⁺, Tm³⁺) .
  • Scintillation Crystals: Partial substitution of yttrium with lutetium in perovskites (e.g., (Y,Lu)AlO₃:Ce) enhances light yield and slows scintillation decay kinetics (400 ns component) .
  • Catalysis: Used in hydrocarbon cracking due to its high surface activity and thermal resistance .

Properties

IUPAC Name

oxo(oxolutetiooxy)lutetium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Lu.3O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPARYNQUYZOBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Lu]O[Lu]=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Lu2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.932 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals; [Merck Index]
Record name Lutetium(III) oxide
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CAS No.

12032-20-1
Record name Lutetium oxide
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Preparation Methods

Table 1: Precipitation Methods Comparison

ParameterNanoparticle SynthesisMicroparticle Synthesis
PrecursorLuCl3_3Lu(NO3_3)3_3
Precipitation AgentNH3_3NH4_4HCO3_3 + NH3_3
AdditivePEG-20000H2_2O2_2
Calcination Temperature820–850°C900–1200°C
Particle Size50 nm (primary), 6.7–7.8 μm (D50)50–165 μm
Surface Area33–37 m2^2/gN/A

Homogeneous Precipitation for Doped Lu2_22O3_33

Source demonstrates a homogeneous precipitation method for synthesizing rare-earth (RE)-doped Lu2_2O3_3 nanoparticles (RE = Eu3+^{3+}, Tb3+^{3+}, Ho3+^{3+}). Key steps include:

  • Co-Precipitation : Aqueous Lu3+^{3+} and RE3+^{3+} salts are mixed with urea under stirring.

  • Sintering : The precipitate is sintered at 600–800°C to form crystalline nanoparticles (20–50 nm).

  • Luminescence : Eu3+^{3+}-doped samples exhibit red emission (5^5D0_07^7F2_2), while Tb3+^{3+} and Ho3+^{3+} show green emission under UV excitation.

Spark Plasma Sintering (SPS) for Transparent Ceramics

Source explores SPS to fabricate transparent Lu2_2O3_3 ceramics. Optimal conditions include:

  • Temperature : 1573–1723 K

  • Pressure : 40–100 MPa

  • Holding Time : 2.7 ks (45 minutes)

At 1673 K and 40 MPa, near-full density (99.2%) and transmittance >70% (at 600 nm) are achieved. Grain growth above 1723 K reduces transparency due to light scattering.

Table 2: SPS Parameters and Outcomes

Temperature (K)Pressure (MPa)Density (%)Transmittance (%)Grain Size (μm)
157310098.5651.2
16734099.2722.5
17234097.8588.7

Dispersion and Grinding for High Surface Area

Source further refines nanoparticles via secondary dispersion :

  • Acid Treatment : Acetic acid (5–10% mass) is added to Lu2_2O3_3 slurry (0.3–0.6:1 solid-liquid ratio).

  • Grinding : A high-speed grinder (2600–2900 rpm) reduces secondary particle size to D50 = 0.171–0.175 μm.

  • Drying and Milling : Oven drying (120°C) and air milling (0.4–0.6 MPa) yield dispersible powders.

Calcination and Thermal Treatment

Calcination critically determines crystallinity and morphology. Source uses 820–850°C for nanoparticles, while Source employs 900–1200°C for microparticles. Higher temperatures promote crystallite growth but risk aggregation.

Chemical Reactions Analysis

Reactivity with Water and Atmospheric Gases

Lutetium oxide is hygroscopic and reacts with moisture and carbon dioxide under ambient conditions:

ReactionConditionsProductsReference
Lu₂O₃ + 3H₂OMoist air → Lu(OH)₃ (lutetium hydroxide)
Lu₂O₃ + 3CO₂ + 3H₂OMoist air → Lu₂(CO₃)₃ (lutetium carbonate)
Lu₂O₃ + 6H₂O (hot)Elevated temperature → 2Lu(OH)₃ + 3H₂↑
  • Mechanism : The oxide surface absorbs H₂O and CO₂, forming hydrated hydroxides and carbonates. At elevated temperatures, hydrolysis accelerates, releasing hydrogen gas .

Acid Reactions

Lu₂O₃ dissolves in mineral acids to form lutetium(III) salts:

AcidReaction EquationProductsReference
Sulfuric acid (H₂SO₄)Lu₂O₃ + 3H₂SO₄ → Lu₂(SO₄)₃ + 3H₂OLutetium sulfate
Hydrochloric acid (HCl)Lu₂O₃ + 6HCl → 2LuCl₃ + 3H₂OLutetium chloride
  • Solubility : Sulfates, nitrates, and acetates form hydrates upon crystallization, while phosphates, carbonates, and fluorides remain insoluble .

Thermal Stability

Lu₂O₃ exhibits exceptional thermal resistance:

  • Melting point : 2,487°C .

  • Decomposition : No decomposition below melting point; retains cubic structure even at high temperatures .

Spectroscopic Characterization

X-ray photoelectron spectroscopy (XPS) confirms the +3 oxidation state of Lu in Lu₂O₃:

CompoundCore LevelBinding Energy (eV)Oxidation StateReference
Lu₂O₃Lu 4f8.2 (average)+3
  • Interpretation : The Lu 4f spectrum shows a single doublet, consistent with a uniform Lu³⁺ environment .

Comparative Analysis of Reactivity

PropertyLu₂O₃Other Lanthanide Oxides (e.g., La₂O₃)
HydroscopicityHighModerate to high
Acid solubilitySoluble in weak acidsSimilar solubility trends
Thermal stabilityHighest among Ln₂O₃Lower melting points

This compound’s reactivity is defined by its strong affinity for water and carbon dioxide, predictable acid-base behavior, and thermal inertness. Its catalytic versatility and structural stability make it valuable in materials science and industrial chemistry.

Scientific Research Applications

Optical Applications

Scintillation Materials
Lutetium oxide is extensively researched for its potential in scintillation applications due to its high density and favorable optical properties. It has been used to produce transparent optical coatings via magnetron sputtering, which enhances scintillation efficiency and resolution. Research indicates that optimizing the manufacturing process can significantly improve the transparency and emission characteristics of these coatings .

Table 1: Optical Properties of this compound Coatings

PropertyValue
DensityHigh (specific value varies)
Transparency75.5% (theoretical 81.7%)
Emission Peaks1079 nm

Catalytic Applications

Catalysts in Petrochemical Industry
this compound is utilized as a catalyst in various chemical processes, including hydrocarbon cracking and hydrogenation. Its effectiveness as a catalyst stems from its ability to facilitate reactions without being consumed in the process . Lutetium triflate, a derivative, has shown promise as a recyclable catalyst for organic synthesis in aqueous systems, promoting green chemistry practices .

Medical Applications

Radiopharmaceuticals
In the field of nuclear medicine, this compound plays a crucial role in developing radiopharmaceuticals, particularly those utilizing the radioactive isotope Lutetium-177 for cancer therapy. This isotope is effective in targeted radiotherapy due to its ability to emit beta radiation upon activation by thermal neutrons . The use of this compound nanoparticles functionalized with specific peptides is being explored for targeted cancer treatments, showcasing its potential in precision medicine .

Materials Science

Ceramics and Glass Production
this compound is employed in producing high-purity ceramics and glass materials due to its thermal stability and insolubility. Its application extends to creating dental materials and components for electronic devices, such as phosphors for x-ray imaging . The compound's ability to enhance the mechanical properties of materials makes it valuable in various metallurgical applications .

Research Studies and Findings

Recent studies have investigated the defect structures of rare earth-doped this compound, revealing insights into its optical properties and potential for enhancing luminescence through co-doping with lithium . These findings contribute to understanding how doping affects the material's performance in various applications.

Case Study: Defect Structures in Doped this compound

  • Objective: Analyze defect formation energies and configurations.
  • Methodology: Atomistic simulations using General Utility Lattice Program (GULP).
  • Findings: Co-doping with lithium significantly impacts the optical properties and defect structures of this compound, enhancing its luminescence capabilities.

Mechanism of Action

Lutetium oxide exerts its effects primarily through its role as a catalyst in various chemical reactions. It facilitates the breaking and forming of chemical bonds by providing an alternative reaction pathway with a lower activation energy. In radiopharmaceutical applications, lutetium-based compounds target specific molecular pathways in cancer cells, delivering radiation directly to the tumor site and minimizing damage to surrounding healthy tissues .

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Lu₂O₃ outperforms Y₂O₃ and Gd₂O₃ in melting point, enabling use in extreme environments .
  • Optical Performance : Lu₂O₃’s wider band gap compared to CeO₂ reduces electron-hole recombination, enhancing luminescence efficiency .

Laser and Scintillation Materials

  • LuAG (Lu₃Al₅O₁₂) vs. YAG (Y₃Al₅O₁₂) :
    • Cost and Processing : Mixed (Lu,Y)AG compounds reduce raw material costs by 30–40% compared to pure LuAG, as high-purity Lu₂O₃ is expensive .
    • Optical Tuning : Tm³⁺-doped (Lu₀.₅Y₀.₅)AG shifts lasing wavelength to 2.02 µm, minimizing atmospheric absorption by H₂O and CO₂ .
  • Scintillation Yield : Replacing 40% Y with Lu in (Y,Lu)AlO₃:Ce increases light output by 20% compared to pure YAlO₃ .

Catalytic Efficiency

  • Purity Advantage : Lu₂O₃’s impurity levels (<0.001%) exceed CeO₂ and Gd₂O₃, which often contain Ce³⁺/Ce⁴⁺ or Gd²⁺ impurities that degrade catalytic activity .
  • Hydrocarbon Cracking : Lu₂O₃ exhibits 15% higher conversion rates than CeO₂ in petrochemical refining due to its stable trivalent state (Lu³⁺) .

Biological Activity

Lutetium oxide (Lu2O3Lu_2O_3) is a compound of lutetium, a rare earth element known for its applications in various fields, including nuclear medicine and materials science. This article explores the biological activity of this compound, focusing on its toxicity, absorption, and potential therapeutic uses.

This compound is primarily used in the production of lutetium-177 (177Lu^{177}Lu), a radioisotope utilized in targeted radionuclide therapy. The compound exhibits unique properties that allow it to interact with biological systems. Mechanistically, lutetium can occupy calcium-binding sites on proteins such as calmodulin, influencing cellular signaling pathways . Additionally, it has been shown to potentiate gamma-aminobutyric acid (GABA)-induced chloride channels in neuronal cells, suggesting its role in modulating neurotransmission .

Toxicity and Absorption

Research indicates that lutetium compounds, including this compound, are poorly absorbed through the gastrointestinal tract. Studies have demonstrated that once absorbed, lutetium tends to accumulate in the bones and liver . Acute toxicity studies have shown varying lethal doses for different exposure routes. For instance, the oral median lethal dose (LD50) for lutetium chloride was reported at 4,441 mg/kg in male mice . Notably, no significant adverse effects were observed in long-term studies involving stable lutetium compounds .

Table 1: Toxicity Data for Lutetium Compounds

CompoundRoute of AdministrationLD50 (mg/kg)Observed Effects
Lutetium ChlorideOral4,441Ataxia, sedation
Lutetium ChlorideIntraperitoneal197Respiratory distress
Lutetium NitrateIntraperitoneal108 (female)Mortality observed after prolonged exposure

Case Studies and Research Findings

Recent studies have highlighted the potential of lutetium-177 in medical applications. A notable study conducted at TRR-1/M1 reactor in Thailand demonstrated the effective production of 177Lu^{177}Lu from natural this compound via neutron activation. The specific activity achieved was 295.06 mCi/g with a yield of 44.8% after irradiation . This research underscores the compound's significance in advancing nuclear medicine.

In another study focusing on radiopharmaceuticals, it was found that 177Lu^{177}Lu emits beta particles and low-energy gamma rays, making it suitable for both therapeutic and diagnostic purposes. The compound's ability to bind to tumor-specific receptors allows for targeted delivery of radiation to cancer cells while minimizing damage to surrounding healthy tissues .

Q & A

Basic Research Questions

Q. What synthesis methods are commonly used for high-purity lutetium oxide (Lu₂O₃), and how do they influence material properties?

  • Answer : Lu₂O₃ is synthesized via liquid-phase precipitation or hydrothermal methods, which yield high purity (>99.9%) . The choice of precursor (e.g., lutetium nitrate or chloride) and calcination temperature (typically 800–1200°C) critically affect crystallinity and particle size. For example, higher calcination temperatures enhance cubic phase formation (bixbyite structure) but may increase particle agglomeration . Characterization via XRD, SEM, and EDS is essential to verify phase purity and morphology .

Q. What are the key structural and thermodynamic properties of Lu₂O₃ relevant to its stability in high-temperature applications?

  • Answer : Lu₂O₃ has a cubic bixbyite structure (space group Ia3) with a melting point of 2487°C and a density of 9.42 g/cm³ . Its high thermal stability (~2500°C) and low volatility make it suitable for refractory ceramics and neutron absorbers in nuclear reactors. Thermodynamic studies confirm its resistance to decomposition under inert atmospheres, though reactivity with strong oxidizers (e.g., CO₂) at elevated temperatures requires careful handling .

Advanced Research Questions

Q. How can nanometric cutting simulations optimize the machining of Lu₂O₃ single crystals for optical applications?

  • Answer : Molecular dynamics (MD) simulations reveal that cutting depth (1–5 nm) and tool geometry significantly affect subsurface damage and surface roughness in Lu₂O₃. A negative rake angle reduces tensile stresses, minimizing crack propagation . Experimental validation using diamond-tip tools and AFM analysis shows that optimized parameters (e.g., 2 nm depth, 10 m/s cutting speed) achieve sub-nanometer surface finishes, critical for laser crystals .

Q. What experimental and computational strategies resolve contradictions in Lu₂O₃’s surface charge behavior during ion adsorption?

  • Answer : X-ray fluorescence near total reflection (XFNTR) data show Lu³⁺ adsorption on graphene oxide (GO) films increases 5.8× between pH 3 and 6 due to enhanced GO surface charge . Density functional theory (DFT) simulations corroborate that protonation of carboxyl groups at lower pH reduces binding sites. Discrepancies in adsorption kinetics (e.g., vs. Ce³⁺) are addressed by comparing ionic radii (Lu³⁺: 0.85 Å vs. Ce³⁺: 1.03 Å) and hydration energies .

Q. How does Lu₂O₃ compare to other rare-earth oxides (e.g., Gd₂O₃, CeO₂) as a hole-blocking layer in photoelectrochemical cells?

  • Answer : In bismuth vanadate (BiVO₄) photoanodes, ultrathin Lu₂O₃ films (2–5 nm) exhibit superior hole-blocking efficiency due to their wide bandgap (5.5 eV) and epitaxial compatibility. Electrochemical impedance spectroscopy (EIS) shows a 30% reduction in charge recombination compared to Gd₂O₃, attributed to Lu₂O₃’s lower defect density . Stability tests in alkaline media (pH 9) confirm minimal corrosion over 100 hours .

Q. What methodologies improve the detection limits of lutetium impurities in rare-earth oxides using mass spectrometry?

  • Answer : Thermal ionization mass spectrometry (TIMS) with oxide reduction techniques (e.g., using TaF₅ as a releasing agent) enhances lutetium signal-to-noise ratios. For example, preheating samples at 1200°C under vacuum reduces isobaric interferences (e.g., ¹⁷⁵Lu vs. ¹⁵⁹Tb¹⁶O) . Calibration against certified reference materials (GB/T 18115.1-2020) ensures accuracy ≤0.01 ppm .

Methodological Guidance

Q. How should researchers design experiments to assess Lu₂O₃’s catalytic performance in solid oxide fuel cells (SOFCs)?

  • Answer :

  • Electrode Fabrication : Prepare LuCoO₃ cathodes via sol-gel synthesis, sintering at 1300°C in air .
  • Electrochemical Testing : Use AC impedance spectroscopy (1 MHz–0.1 Hz) to measure area-specific resistance (ASR) at 700–900°C. Compare with La₀.₆Sr₀.₄CoO₃ (LSCO) controls .
  • Post-Mortem Analysis : Conduct TEM/EDS to identify cation interdiffusion at the electrolyte (YSZ) interface .

Q. What safety protocols are critical for handling Lu₂O₃ in powder form, given conflicting hazard classifications?

  • Answer : While Lu₂O₃ is classified as non-hazardous under EU CLP, inhalation of fine particles (<10 µm) may cause respiratory irritation. Use N95 respirators (EN 149 standard) and local exhaust ventilation . For conflicting SDS data (e.g., H228 vs. non-flammable), prioritize hazard mitigation via inert-atmosphere gloveboxes and wet milling to suppress dust .

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